Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate
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Overview
Description
Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is a complex organic compound with a unique structure that includes a phosphinane ring, an anilino group, and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate typically involves the reaction of 4-methoxyaniline with a suitable phosphinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include methylating agents and oxidizing agents to introduce the methoxy and oxo groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus atom.
Substitution: The methoxy and anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyanilino)methylphenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is unique due to its phosphinane ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
27247-49-0 |
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Molecular Formula |
C13H18NO6P |
Molecular Weight |
315.26 g/mol |
IUPAC Name |
methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |
InChI |
InChI=1S/C13H18NO6P/c1-13(12(15)18-3)8-19-21(16,20-9-13)14-10-4-6-11(17-2)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,16) |
InChI Key |
WJFXNWLZWXLKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)NC2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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